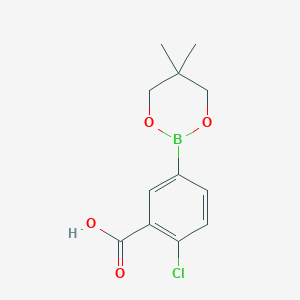
Sodium tetrachloropalladate(II) trihydrate, 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrachloropalladate(II) trihydrate is an inorganic compound with the chemical formula Na2PdCl4·3H2O . It is a high-purity salt with a trace metal basis of ≥99.99% . The compound is used to test for the presence of gases such as carbon monoxide, illuminating and cooking gas, and ethylene, and for the presence of iodine . It is also used as a test salt for Pd allergy patch testing .
Synthesis Analysis
The synthesis of Sodium tetrachloropalladate(II) trihydrate involves reacting palladium (II) chloride with sodium chloride in an aqueous solution . Palladium (II) chloride is insoluble in water, whereas the product dissolves .Molecular Structure Analysis
The molecular structure of Sodium tetrachloropalladate(II) trihydrate is represented by the linear formula Na2PdCl4 . The molecular weight of the anhydrous form is 294.21 g/mol, while the trihydrate form has a molecular weight of 348.22 g/mol .Chemical Reactions Analysis
Sodium tetrachloropalladate(II) trihydrate can react with phosphines to give phosphine complexes of palladium . An alternative method of preparing such phosphine complexes is to break up the coordination polymer of palladium (II) chloride into reactive, monomeric acetonitrile or benzonitrile complexes, followed by reaction with phosphines .Physical And Chemical Properties Analysis
Sodium tetrachloropalladate(II) trihydrate appears as a red-brown powder . It is odorless and does not have a determined melting point, boiling point, or flash point .Aplicaciones Científicas De Investigación
Preparation of Palladium Nanospheres
Sodium tetrachloropalladate(II) can be used to prepare palladium nanospheres . These nanospheres have potential applications in various fields such as catalysis, electronics, and medicine due to their unique properties.
Synthesis of Hollow Nanospheres
In addition to solid nanospheres, Sodium tetrachloropalladate(II) can also be used to synthesize hollow nanospheres . These hollow structures can be used for drug delivery, catalysis, and other applications where a high surface area is beneficial.
Production of Hollow AuXPdY Alloy Nanoparticles
Sodium tetrachloropalladate(II) is also used in the production of hollow AuXPdY alloy nanoparticles . These nanoparticles can be used in various applications, including catalysis and electronics.
Noble-Metal Nanostructures with Controlled Morphologies
Sodium tetrachloropalladate(II) can be used in the synthesis of noble-metal nanostructures with controlled morphologies . These nanostructures can be used in various applications, including catalysis, plasmonics, and nanoelectronics.
High-Purity Salts
Sodium tetrachloropalladate(II) is a high-purity salt . It can be used in various research applications where high-purity salts are required.
Safety and Hazards
Sodium tetrachloropalladate(II) trihydrate is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Dam. 1, Met. Corr. 1, Skin Sens. 1A . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mecanismo De Acción
Target of Action
Sodium tetrachloropalladate(II) trihydrate is an inorganic compound that is commonly used as a catalyst and as a raw material for dye production . It is known to interact with various targets, primarily in the field of organic synthesis and dye preparation .
Mode of Action
The compound can catalyze or promote reactions in certain chemical processes . It is prepared by reacting palladium (II) chloride with the appropriate alkali metal chloride in aqueous solution . Palladium (II) chloride is insoluble in water, whereas the product dissolves .
Biochemical Pathways
The compound may further react with phosphines to give phosphine complexes of palladium . An alternative method of preparing such phosphine complexes is to break up the coordination polymer of palladium (II) chloride into reactive, monomeric acetonitrile or benzonitrile complexes, followed by reaction with phosphines .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound is used to prepare palladium nanospheres, hollow nanospheres, and hollow Au x PdY alloy nanoparticles . These nanoparticles have various applications in the field of nanotechnology.
Action Environment
The action of Sodium tetrachloropalladate(II) trihydrate can be influenced by environmental factors. For instance, the compound is prepared in an aqueous solution , and its solubility in water can affect its reactivity and efficacy . Additionally, the compound is used in various environments, such as in the production of dyes and in the metallization, silver plating, and electroplating of circuit boards .
Propiedades
IUPAC Name |
disodium;tetrachloropalladium(2-);trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Na.3H2O.Pd/h4*1H;;;3*1H2;/q;;;;2*+1;;;;+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYOXUGRFCXDNZ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H6Na2O3Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrachloropalladate(II) trihydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

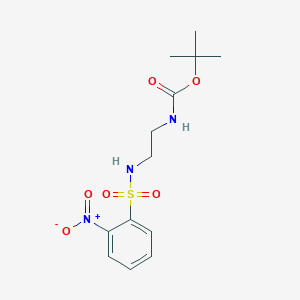
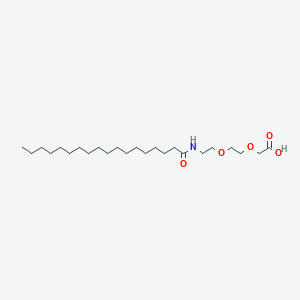
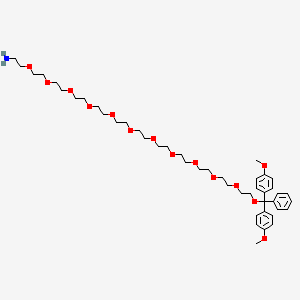

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)


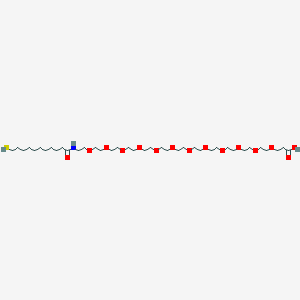

![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)



